molecular formula C15H15N3S B11472300 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile

Cat. No.: B11472300
M. Wt: 269.4 g/mol
InChI Key: JXSUAVSIJNIJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a sulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by alkylation with alkyl halides . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile is unique due to the presence of both a sulfanyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3S/c1-11(2)10-19-15-13(9-16)3-4-14(18-15)12-5-7-17-8-6-12/h3-8,11H,10H2,1-2H3

InChI Key

JXSUAVSIJNIJJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.